3-Bromo-6-chloro-2,5-difluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-chloro-2,5-difluorobenzonitrile is an organic compound with the molecular formula C7HBrClF2N and a molecular weight of 252.44 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzonitrile core, making it a highly substituted aromatic compound.
Vorbereitungsmethoden
The synthesis of 3-Bromo-6-chloro-2,5-difluorobenzonitrile involves multiple steps, typically starting from simpler aromatic compounds. One common method involves the halogenation of a difluorobenzonitrile precursor, followed by selective bromination and chlorination under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
3-Bromo-6-chloro-2,5-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the benzene ring.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-chloro-2,5-difluorobenzonitrile has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
3-Bromo-6-chloro-2,5-difluorobenzonitrile can be compared with other halogenated benzonitriles, such as:
3-Bromo-2,6-difluorobenzonitrile: Similar in structure but lacks the chlorine atom.
2,6-Difluorobenzonitrile: Contains only fluorine substituents and no bromine or chlorine.
3-Bromo-5-fluorobenzonitrile: Contains bromine and fluorine but lacks the chlorine and has a different substitution pattern.
The uniqueness of this compound lies in its specific combination of halogen substituents, which can influence its reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C7HBrClF2N |
---|---|
Molekulargewicht |
252.44 g/mol |
IUPAC-Name |
5-bromo-2-chloro-3,6-difluorobenzonitrile |
InChI |
InChI=1S/C7HBrClF2N/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H |
InChI-Schlüssel |
AGCXOMWVAOPVLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.